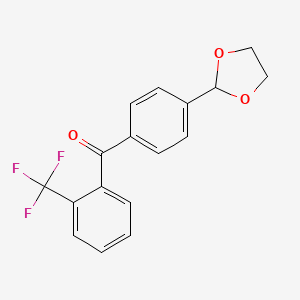

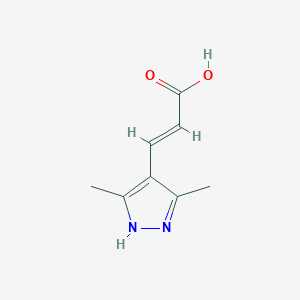

(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known chemical entity used in various synthetic applications. Acrylic acid derivatives are known for their reactivity and have been studied extensively in the context of synthesizing novel compounds with potential biological activities. The presence of a pyrazole ring, as indicated by the "3,5-dimethyl-1H-pyrazol-4-yl" moiety, suggests that this compound could exhibit interesting chemical and pharmacological properties due to the pyrazole's known biological relevance .

Synthesis Analysis

The synthesis of related acrylic acid derivatives has been reported in the literature. For instance, a novel acrylic acid derivative was synthesized via acid hydrolysis of an oxazolone precursor in glacial acetic acid, as described in one study . Another study reported the synthesis of 3-[3-aryl-1-(2-ethoxycarbonyl)-4-pyrazolyl]acrylic acids through Knoevenagel condensation under microwave activation . These methods highlight the versatility of acrylic acid derivatives in chemical synthesis and their amenability to various synthetic routes.

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of a benzoylamino-substituted acrylic acid derivative was established based on IR, 1H NMR, 13C-NMR, and mass spectral data . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Acrylic acid derivatives are known to undergo a variety of chemical reactions. They can react with arylazopyrazolidinediones to yield ethoxycarbonylethyl derivatives, which can be further transformed into cyanoethyl derivatives or react with hydrazine to form dihydrazides . Additionally, the reactivity of the pyrazole ring in these derivatives can lead to the formation of various heterocyclic compounds, indicating a rich chemistry that can be exploited for the synthesis of diverse molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring or the position of linkage of the acrylic acid moiety can significantly affect their reactivity and biological activity. For instance, certain analogs of acrylic acid with specific substituents on the chromone ring have been shown to be highly active in antiallergic bioassays, suggesting their potential value in the treatment of asthma . The physical properties such as solubility, melting point, and boiling point would also be determined by the specific structure of the acrylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Functional Modification of Polymers

- Radiation-Induced Hydrogels: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including a derivative of pyrazolyl-acrylic acid, have been found to exhibit increased thermal stability and show promising biological activities for medical applications (Aly & El-Mohdy, 2015).

Synthesis and Chemical Reactions

- Synthesis Methods: Various synthesis methods for pyrazol-1H-4-yl-acrylic acids have been explored, demonstrating economical and effective procedures for producing these compounds (Deepa et al., 2012).

Material Science and Engineering

- Polymeric Structures: The creation of two-dimensional polymeric structures using (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and pyrazole derivatives under solvothermal conditions has been reported, offering insights into material engineering and design (Zhao et al., 2016).

Catalysis and Organic Reactions

- Catalytic Applications: Pyrazolyl-acrylic acid derivatives have been utilized in catalytic asymmetric arylation, demonstrating their potential in organic synthesis and pharmaceutical applications (Gopula et al., 2015).

Polymer Chemistry

- RAFT Polymerization Agents: 3,5-Dimethyl-1H-pyrazole-1-carbodithioates, a class of pyrazole derivatives, have shown great versatility as RAFT agents in polymer chemistry, enabling control over the polymerization of various monomers (Gardiner et al., 2016).

Photovoltaic Applications

- Organic Sensitizers for Solar Cells: Novel organic sensitizers incorporating cyanoacrylic acid groups, related to pyrazolyl-acrylic acid, have shown high efficiency in solar cell applications, indicating the potential of such compounds in renewable energy technologies (Kim et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDQAJYMPKNREP-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)